Brexpiprazole impurity 8

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Brexpiprazole Impurity 8 is the definitive chloride salt reference standard for quantifying the over-alkylation byproduct in brexpiprazole API. Its unique quaternary ammonium spirocyclic structure produces a distinct HPLC peak (ΔRRT ~0.28-0.29), essential for method specificity validation and system suitability under ICH Q3A. Unlike the bromide analog (Impurity 35), this chloride form guarantees counterion-specific retention accuracy. Use to track process optimization, confirm impurity ≤0.10%, and support ANDA submissions. Supplied at ≥95% HPLC purity with comprehensive characterization data for QC release testing.

Molecular Formula C16H21ClN2S
Molecular Weight 308.9 g/mol
CAS No. 2143944-64-1
Cat. No. B1531484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrexpiprazole impurity 8
CAS2143944-64-1
Molecular FormulaC16H21ClN2S
Molecular Weight308.9 g/mol
Structural Identifiers
SMILESC1CC[N+]2(C1)CCN(CC2)C3=C4C=CSC4=CC=C3.[Cl-]
InChIInChI=1S/C16H21N2S.ClH/c1-2-10-18(9-1)11-7-17(8-12-18)15-4-3-5-16-14(15)6-13-19-16;/h3-6,13H,1-2,7-12H2;1H/q+1;/p-1
InChIKeyBTLIJNBYPANZRX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brexpiprazole Impurity 8 (CAS 2143944-64-1): A Critical Quaternary Ammonium Process-Related Substance


Brexpiprazole Impurity 8, chemically designated as 8-(benzo[b]thiophen-4-yl)-5,8-diazaspiro[4.5]decan-5-ium chloride, is a process-related impurity arising during the synthesis of the antipsychotic drug substance brexpiprazole [1]. It is a quaternary ammonium salt with a spirocyclic structure (C16H21ClN2S, MW 308.87 g/mol) [2]. This impurity is distinct from the parent drug and other related substances, representing a specific over-alkylation byproduct that must be controlled to meet ICH Q3A regulatory thresholds during API manufacturing [1].

Brexpiprazole Impurity 8 (CAS 2143944-64-1): The Risks of Interchanging Halide Salts and Process Impurities


Direct substitution of Brexpiprazole Impurity 8 with its bromide analog (Brexpiprazole Impurity 35, CAS 2143944-65-2) or other in-class impurities is not scientifically valid due to distinct physicochemical properties and chromatographic behavior. While they share the same spirocyclic cation, the chloride and bromide salts differ in molecular weight (308.87 vs. 353.3 g/mol) and counterion-specific retention in HPLC systems [1][2]. This differential behavior mandates the use of the precise, characterized chloride salt reference standard to ensure accurate identification and quantification in method validation, preventing misidentification of impurity peaks and ensuring regulatory compliance under ICH guidelines [3].

Brexpiprazole Impurity 8 (CAS 2143944-64-1): Quantitative Differentiation Against Closest Analogs


Chromatographic Identity and Resolution: RRT Differentiation in Validated HPLC Methods

Brexpiprazole Impurity 8 is a specific, resolved peak in a pharmacopoeial-aligned HPLC method for brexpiprazole impurity profiling. In a robust, industry-optimized process, the spirocyclic impurity (bromide salt) elutes at a Relative Retention Time (RRT) of 0.71-0.72, distinct from other critical impurities like 1-(benzo[b]thiophen-4-yl)piperazine (SM-1, RRT 0.51-0.53) and the parent drug (RRT 1.00) [1]. This clear chromatographic separation is essential for accurate quantification; the chloride salt (Impurity 8) is expected to show a similar but not identical RRT due to its different counterion, necessitating a specific reference standard for unambiguous identification [2].

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Control and Fate in Optimized Manufacturing: Quantified Reduction to Below Detection Limits

The spirocyclic impurity (bromide salt) is a known byproduct that can be effectively controlled and virtually eliminated in an optimized process. Patent data shows that in an unoptimized process (Reference Example 15), this impurity was present at 0.29% area by HPLC. After implementation of an improved purification strategy (Example 14, Table 4), the impurity was reduced to 'Not Detected' (ND) at an RRT of 0.74 [1]. This demonstrates that with the correct reference standard for monitoring, the impurity can be driven below the ICH Q3A identification threshold of 0.10% [2].

Process Chemistry Quality by Design (QbD) API Manufacturing

Structural Differentiation from Parent API and Common Intermediates via Unique Spirocyclic Quaternary Ammonium Core

Brexpiprazole Impurity 8 is structurally unique among brexpiprazole impurities due to its permanent positive charge on the spirocyclic nitrogen. While the parent drug (C25H27N3O2S) and key intermediate 1-(benzo[b]thiophen-4-yl)piperazine (SM-1) are neutral bases, Impurity 8 is a quaternary ammonium salt, C16H21ClN2S, with a distinct molecular ion [1][2]. This structural difference leads to a fundamentally different ionization behavior in LC-MS, providing a unique mass spectrometric signature (the cation has a monoisotopic mass of 273.12 Da) that is not shared by other non-quaternary impurities [3].

Structural Elucidation Mass Spectrometry Synthetic Route Analysis

Purity and Counterion Differentiation: Chloride vs. Bromide Salt Procurement

As a commercially available reference standard, Brexpiprazole Impurity 8 (chloride salt) is offered at a certified purity of 95% by HPLC . This differentiates it from its closest structural analog, Brexpiprazole Impurity 35 (bromide salt), for which such a specific purity specification is not uniformly defined. The choice between the chloride and bromide forms is analytically significant because the counterion affects solubility, hygroscopicity, and chromatographic peak shape in reverse-phase HPLC methods, directly impacting the accuracy of quantitative impurity determination [1].

Reference Standard Procurement Analytical Quality Control Salt Selection

Brexpiprazole Impurity 8 (CAS 2143944-64-1): Core Applications in Pharmaceutical Quality Control and Process R&D


HPLC Method Validation & System Suitability for ANDA Submissions

Use Brexpiprazole Impurity 8 as a primary reference standard to establish system suitability criteria, including resolution between the spirocyclic impurity and the parent drug (ΔRRT ~0.28-0.29) as documented in process patents [1]. Its unique quaternary ammonium structure ensures a distinct peak that validates method specificity, a critical component for Abbreviated New Drug Application (ANDA) filings.

Process Optimization and Quality by Design (QbD) Studies

Employ the impurity as a marker for over-alkylation side reactions during the N-alkylation step of brexpiprazole synthesis. Monitoring its level, which can be reduced from 0.29% to Not Detected in an optimized process, provides quantifiable feedback for refining reaction parameters such as temperature, stoichiometry, and purification steps to enhance API purity [2].

Forced Degradation and Stability-Indicating Assay Development

Include Brexpiprazole Impurity 8 in forced degradation studies to determine if it is a degradation product. Its stability in acidic, alkaline, and neutral conditions, already demonstrated for related specific impurities [3], must be confirmed to ensure the developed analytical method is stability-indicating and capable of accurately tracking the impurity profile over the drug product's shelf life.

Reference Standard for Batch-to-Batch Consistency in Commercial QC

Implement the 95% HPLC-purity reference standard for routine quality control of commercial brexpiprazole batches. Its use ensures consistent quantitation of this specific impurity, which is controlled to below 0.10% per ICH Q3A guidelines [1], thereby guaranteeing batch-to-batch consistency and patient safety.

Quote Request

Request a Quote for Brexpiprazole impurity 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.